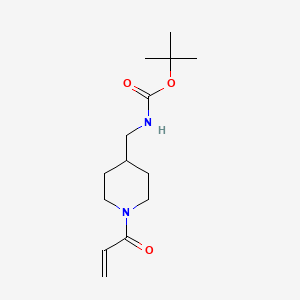
Tert-butyl ((1-acryloylpiperidin-4-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and contains a tert-butyl group, a carbamate group, and a prop-2-enoyl group.
Preparation Methods
The synthesis of tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate involves several steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a prop-2-enoyl group.
Introduction of Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Chemical Reactions Analysis
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate undergoes several types of chemical reactions:
Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the protected amine and tert-butanol.
Reduction: The unsaturated ketone moiety can be reduced to a saturated alcohol using appropriate reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common reagents used in these reactions include acids, bases, and reducing agents such as sodium borohydride. The major products formed from these reactions include the corresponding amine, alcohol, and substituted derivatives.
Scientific Research Applications
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate has several scientific research applications:
Drug Discovery: It serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its reactivity and functional groups.
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing selective modification at other sites in a molecule. The prop-2-enoyl group introduces an unsaturation and a carbonyl group, which can participate in various chemical reactions.
Comparison with Similar Compounds
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate can be compared with other piperidine derivatives and carbamate compounds:
tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate: This compound has a similar structure but contains a prop-2-yn-1-yl group instead of a prop-2-enoyl group.
tert-butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound contains a carboxy group instead of a prop-2-enoyl group.
Properties
Molecular Formula |
C14H24N2O3 |
|---|---|
Molecular Weight |
268.35 g/mol |
IUPAC Name |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-5-12(17)16-8-6-11(7-9-16)10-15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
InChI Key |
LWZSPRAVQGTOGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















